3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde
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Overview
Description
3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It features a benzene ring substituted with a benzyloxy group at the 3-position, a fluoro group at the 4-position, and a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid.
Reduction: 3-(Benzyloxy)-4-fluoro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a fluoro group.
3-(Benzyloxy)pyridin-2-amine: Contains a pyridine ring instead of a benzene ring.
Uniqueness
3-(Benzyloxy)-4-fluoro-5-methylbenzaldehyde is unique due to the presence of both a fluoro and a benzyloxy group on the benzene ring, which imparts distinct chemical and physical properties. This makes it particularly useful in specific synthetic and research applications where these properties are advantageous .
Properties
Molecular Formula |
C15H13FO2 |
---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
4-fluoro-3-methyl-5-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C15H13FO2/c1-11-7-13(9-17)8-14(15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI Key |
TZNZRVGPIFVBAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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